5,6-Dimethyl-2-(trifluoromethyl)benzo[d]thiazole
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Overview
Description
5,6-Dimethyl-2-(trifluoromethyl)benzo[d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2-(trifluoromethyl)benzo[d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,6-dimethyl-2-aminobenzothiazole with trifluoromethylating agents. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while reducing the environmental impact of the process .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-2-(trifluoromethyl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of various substituted thiazoles.
Scientific Research Applications
5,6-Dimethyl-2-(trifluoromethyl)benzo[d]thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-2-(trifluoromethyl)benzo[d]thiazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
5,6-Difluorobenzimidazole: Another heterocyclic compound with similar structural features but different substituents.
2,4-Disubstituted thiazoles: Compounds with substitutions at different positions on the thiazole ring, leading to varied biological activities.
Uniqueness
5,6-Dimethyl-2-(trifluoromethyl)benzo[d]thiazole is unique due to the presence of both methyl and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C10H8F3NS |
---|---|
Molecular Weight |
231.24 g/mol |
IUPAC Name |
5,6-dimethyl-2-(trifluoromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C10H8F3NS/c1-5-3-7-8(4-6(5)2)15-9(14-7)10(11,12)13/h3-4H,1-2H3 |
InChI Key |
CTGKYYMORVRIHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)C(F)(F)F |
Origin of Product |
United States |
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